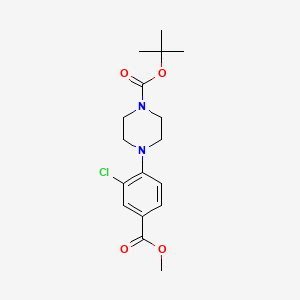
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene
Overview
Description
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .
Synthesis Analysis
Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .Molecular Structure Analysis
The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .Chemical Reactions Analysis
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .Physical And Chemical Properties Analysis
Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .Scientific Research Applications
Isoflurane is used in a variety of fields, particularly in medicine for general anesthesia . It’s a volatile anesthetic that has a sweet, pungent odor and it’s used to induce and maintain general anesthesia . It works by changing the levels of certain chemicals in the brain, which decreases the brain’s activity and induces a state of unconsciousness .
The method of application typically involves inhalation, where the Isoflurane is vaporized and mixed with oxygen to be breathed in by the patient . The exact concentration and duration of exposure can vary depending on the specific procedure and the individual patient’s needs .
-
Veterinary Use
-
Fast Induction and Recovery Times
-
Muscle Relaxation
-
Pain Sensitivity Reduction
-
Research Use
-
Mechanism of Action Research
-
Pharmacodynamics Research
-
Receptor Binding Research
-
Adverse Effects Study
- Serious side effects can include malignant hyperthermia or high blood potassium . It should not be used in patients with a history of malignant hyperthermia in either themselves or their family members . It is unknown if its use during pregnancy is safe for the fetus, but use during a cesarean section is safe .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)
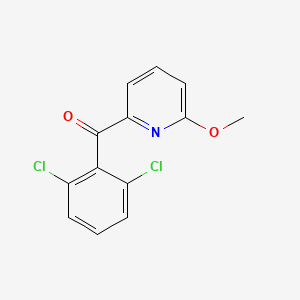
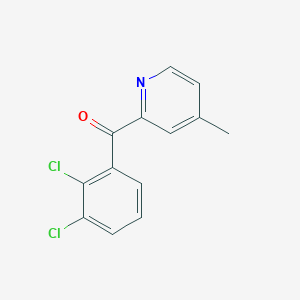

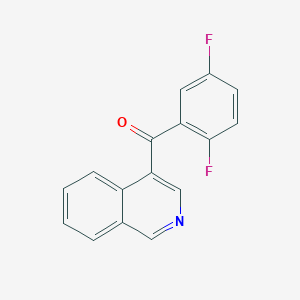
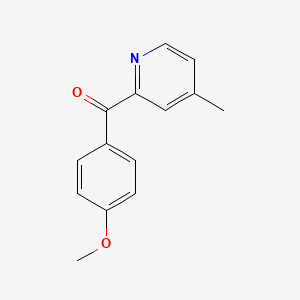

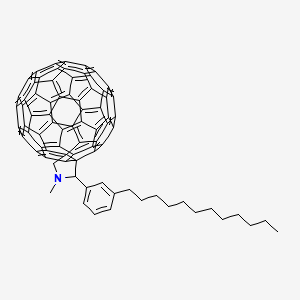
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
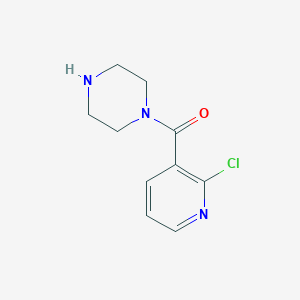
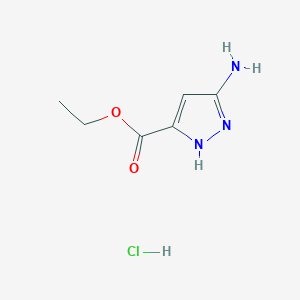
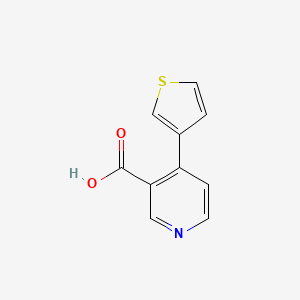
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)
